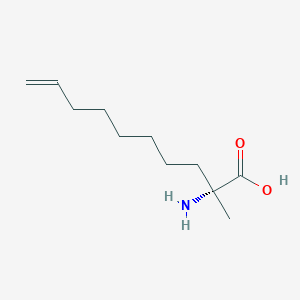

(R)-2-氨基-2-甲基癸-9-烯酸

描述

The description of a compound typically includes its molecular formula, structure, and the functional groups present. For amino acids, this would include an amino group (-NH2), a carboxylic acid group (-COOH), and a unique side chain .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The compound’s functional groups often play a key role in determining its reactivity .Physical and Chemical Properties Analysis

This includes properties like solubility, melting point, boiling point, and acidity/basicity (pKa). These properties can often be predicted based on the compound’s structure and are crucial for understanding how the compound behaves under different conditions .科学研究应用

1. 在脑肿瘤成像中的潜力

(R)-2-氨基-2-甲基癸-9-烯酸因其在合成用于脑肿瘤PET成像的放射性配体中的作用而受到研究。Yu等人(2010年)的研究表明,当这种化合物的对映体被放射性标记时,可用于对大鼠的脑肿瘤进行成像,具有较高的肿瘤与正常脑的比率,表明其在肿瘤学诊断成像中的潜力。

2. GABA的类似物

该化合物已作为抑制性神经递质GABA(γ-氨基丁酸)的类似物合成。Duke等人(2004年)探索了它的合成和分离,有助于理解它与GABA的结构和功能关系。

3. 不对称合成应用

它在不对称合成中有应用,正如Bentley等人(2011年)所证明的。他们的工作涉及使用这种化合物合成(R)-(-)-安古斯碱,展示了它在复杂有机分子合成中的效用。

4. 天冬酰胺异构体的研究

该化合物已用于天冬酰胺异构体的研究中,这对于理解蛋白质中的氨基酸取代非常重要。Laue等人(1999年)合成了该化合物的衍生物,为氨基酸的生化研究做出了贡献。

5. 抗菌活性研究

还进行了抗菌特性的研究。Banday等人(2010年)合成了衍生物并评估了它们的抗菌活性,表明在开发新型抗菌剂方面具有潜在应用。

6. 在生物合成研究中

该化合物在生物合成中的作用已得到研究,特别是在植物中氨基酸生物合成的研究中。Fowden和Mazelis(1971年)探讨了它在加州七叶树中的生物合成,有助于我们了解植物生物化学。

作用机制

Target of Action

It is known that similar compounds, such as lipoic acid, have been found to interact with histone deacetylases (hdacs), including hdac1, hdac2, hdac3, hdac6, hdac8, and hdac10 . These enzymes play a crucial role in the regulation of gene expression.

Mode of Action

It is known that the naturally occurring ®-enantiomer of lipoic acid inhibits hdacs at physiologically relevant concentrations, leading to hyperacetylation of hdac substrates . This suggests that ®-2-amino-2-methyldec-9-enoic acid may have a similar mode of action.

Biochemical Pathways

Similar compounds, such as lipoic acid, are involved in the conversion of glucose into usable energy in the form of adenosine triphosphate (atp) . This suggests that ®-2-amino-2-methyldec-9-enoic acid may also be involved in energy metabolism.

Pharmacokinetics

It is known that similar compounds, such as lipoic acid, are well-absorbed and distributed throughout the body . More research is needed to understand the specific ADME properties of ®-2-amino-2-methyldec-9-enoic acid and their impact on its bioavailability.

Result of Action

Similar compounds, such as lipoic acid, have been found to enhance insulin sensitivity, increase glucose uptake in muscle cells, and promote the burning of stored fat for energy . This suggests that ®-2-amino-2-methyldec-9-enoic acid may have similar effects.

安全和危害

属性

IUPAC Name |

(2R)-2-amino-2-methyldec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-4-5-6-7-8-9-11(2,12)10(13)14/h3H,1,4-9,12H2,2H3,(H,13,14)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZFECWHKQLRGK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCC=C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCCCCCC=C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

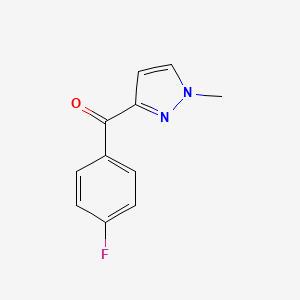

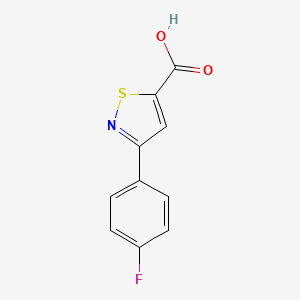

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Methoxyethyl)cyclopropyl]methanamine](/img/structure/B1444214.png)

amine](/img/structure/B1444222.png)

![1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol](/img/structure/B1444230.png)